Dimethyl 1,1'-(propane-1,3-diyl)bis(aziridine-2-carboxylate)
Description
Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) is a chemical compound with the molecular formula C11H18N2O4. It is known for its unique structure, which includes aziridine rings, making it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
methyl 1-[3-(2-methoxycarbonylaziridin-1-yl)propyl]aziridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-16-10(14)8-6-12(8)4-3-5-13-7-9(13)11(15)17-2/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQODOGIIOGAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1CCCN2CC2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) typically involves the reaction of aziridine derivatives with appropriate carboxylate precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The aziridine rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) involves its interaction with molecular targets through its aziridine rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) include:
- Benzene, 1,1’-(1,3-propanediyl)bis-
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-
- 3-[dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol
Uniqueness
What sets Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) apart is its unique aziridine rings, which provide distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications .
Biological Activity
Dimethyl 1,1'-(propane-1,3-diyl)bis(aziridine-2-carboxylate) is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Dimethyl 1,1'-(propane-1,3-diyl)bis(aziridine-2-carboxylate) is characterized by its aziridine ring structure, which is known for its reactivity and potential biological implications. The compound's CAS number is 473573-76-1, and it is often synthesized for research purposes. Its structure can be represented as follows:
Research has shown that aziridine derivatives can exhibit various biological activities, including:
- Anticancer Activity : Aziridine compounds have demonstrated the ability to inhibit cancer cell viability. For instance, studies have indicated that similar aziridine derivatives can disrupt cell membranes at high concentrations and induce cell cycle arrest in the S phase, leading to apoptosis in cancer cells .
- Induction of Reactive Oxygen Species (ROS) : The generation of ROS is a critical mechanism through which many anticancer agents exert their effects. Increased ROS levels can lead to oxidative stress and subsequent cell death in cancerous cells .
Biological Activity Data
The following table summarizes the observed biological activities of Dimethyl 1,1'-(propane-1,3-diyl)bis(aziridine-2-carboxylate) and related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | HeLa | 6.4 | Cell cycle arrest, apoptosis |
| Compound 7 | Ishikawa | 4.6 | Cell cycle arrest, increased ROS generation |
| Dimethyl 1,1'-(propane-1,3-diyl)bis(aziridine-2-carboxylate) | TBD | TBD | TBD |
Study on Anticancer Properties
In a comparative study involving various aziridine derivatives, it was found that compounds with bulky substituents exhibited enhanced biological activity against cancer cell lines such as HeLa and Ishikawa. The study reported IC50 values comparable to established anticancer drugs like cisplatin .
Mechanistic Insights
Further investigations revealed that the tested aziridine derivatives not only inhibited cell proliferation but also induced apoptosis as evidenced by increased phosphatidylserine exposure and DNA fragmentation in treated cells. This aligns with findings from other aziridine studies where similar apoptotic features were observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
